1-Benzyl 2-methyl 4-(2-hydroxyethyl)pyrrolidine-1,2-dicarboxylate
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Overview
Description
1-Benzyl 2-methyl 4-(2-hydroxyethyl)pyrrolidine-1,2-dicarboxylate is a complex organic compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
Preparation Methods
The synthesis of 1-Benzyl 2-methyl 4-(2-hydroxyethyl)pyrrolidine-1,2-dicarboxylate typically involves multiple steps. One common method includes the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization to introduce the benzyl, methyl, and hydroxyethyl groups . Industrial production methods may involve the use of catalytic processes to enhance yield and efficiency .
Chemical Reactions Analysis
1-Benzyl 2-methyl 4-(2-hydroxyethyl)pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydride or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Benzyl 2-methyl 4-(2-hydroxyethyl)pyrrolidine-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the development of pharmaceuticals.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound can be used in the production of polymers and other materials
Mechanism of Action
The mechanism by which 1-Benzyl 2-methyl 4-(2-hydroxyethyl)pyrrolidine-1,2-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the activity of enzymes and receptors. This compound may modulate signaling pathways by binding to active sites or altering protein conformation .
Comparison with Similar Compounds
1-Benzyl 2-methyl 4-(2-hydroxyethyl)pyrrolidine-1,2-dicarboxylate can be compared with other pyrrolidine derivatives, such as:
1-(2-Hydroxyethyl)pyrrolidine: Similar in structure but lacks the benzyl and methyl groups, resulting in different chemical properties and applications.
N-Methyl-2-pyrrolidone: A simpler pyrrolidine derivative used as a solvent in various industrial applications.
Pyrrolidine-2,5-diones: These compounds have different functional groups, leading to distinct biological activities.
The uniqueness of this compound lies in its specific functional groups, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H21NO5 |
---|---|
Molecular Weight |
307.34 g/mol |
IUPAC Name |
1-O-benzyl 2-O-methyl 4-(2-hydroxyethyl)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C16H21NO5/c1-21-15(19)14-9-13(7-8-18)10-17(14)16(20)22-11-12-5-3-2-4-6-12/h2-6,13-14,18H,7-11H2,1H3 |
InChI Key |
RGNKYGJYBJXTIP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)CCO |
Origin of Product |
United States |
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